Technical Guide: 6-Fluoro-4-(trifluoromethyl)quinolin-2-ol
Technical Guide: 6-Fluoro-4-(trifluoromethyl)quinolin-2-ol
Executive Summary
6-Fluoro-4-(trifluoromethyl)quinolin-2-ol (CAS: 328956-08-7) is a highly specialized heterocyclic building block used in the synthesis of Selective Androgen Receptor Modulators (SARMs), antibacterial agents, and advanced fluorinated probes.[1] Characterized by a molecular weight of 231.15 g/mol , this compound leverages the "Fluorine Effect"—utilizing a C6-fluoro group to block metabolic oxidation and a C4-trifluoromethyl group to enhance lipophilicity and binding affinity.
This guide details the physicochemical profile, validated synthetic protocols, and structural dynamics (tautomerism) of this critical intermediate.[2]
Part 1: Physicochemical Profile & Molecular Weight[3]
The precise molecular weight is critical for stoichiometric calculations in multi-step synthesis. The compound exists in a tautomeric equilibrium, predominantly favoring the 2-quinolone (amide) form in the solid state, though it is often chemically named as the 2-ol (enol).
Core Data Table
| Property | Value | Notes |
| IUPAC Name | 6-Fluoro-4-(trifluoromethyl)quinolin-2-ol | Often cited as 6-Fluoro-4-(trifluoromethyl)-2(1H)-quinolinone |
| CAS Number | 328956-08-7 | Distinct from the 4-hydroxy isomer (CAS 31009-34-4) |
| Molecular Weight | 231.15 g/mol | Calculated using standard atomic weights (C=12.011, H=1.008, F=18.998, N=14.007, O=15.999) |
| Molecular Formula | ||
| Exact Mass | 231.0307 | Useful for High-Resolution Mass Spectrometry (HRMS) |
| LogP (Predicted) | ~2.8 - 3.2 | High lipophilicity due to |
| pKa (Predicted) | ~10.5 (OH) / -0.8 (NH) | Weakly acidic phenol-like character |
The Fluorine Effect in Drug Design
The strategic placement of fluorine atoms in this scaffold serves two distinct medicinal chemistry functions:
-
C6-Fluorine: Blocks the primary site of Cytochrome P450-mediated oxidative metabolism (para-hydroxylation relative to the nitrogen), significantly extending the half-life (
) of derived drugs. -
C4-Trifluoromethyl (
): Acts as a bioisostere for an isopropyl group but with high metabolic stability. It increases the compound's lipophilicity, facilitating membrane permeability and hydrophobic pocket binding in targets like the Androgen Receptor (AR).
Part 2: Structural Dynamics (Tautomerism)
Understanding the tautomerism of 6-Fluoro-4-(trifluoromethyl)quinolin-2-ol is vital for analytical characterization (NMR) and reactivity. While named an "ol" (lactim), it exists primarily as the "one" (lactam) in polar solvents and crystal lattices due to the stability of the amide bond.
Tautomeric Equilibrium Diagram
Caption: Equilibrium between the 2-hydroxy (lactim) and 2-quinolone (lactam) forms. The lactam form is thermodynamically favored in solution.
Part 3: Validated Synthesis Protocol
To synthesize 6-Fluoro-4-(trifluoromethyl)quinolin-2-ol, the Knorr Quinoline Synthesis is the most reliable pathway. This method involves the condensation of an aniline with a
Critical Distinction: To achieve the 4-
Reaction Workflow
Caption: Step-wise synthesis via Knorr cyclization. The
Detailed Methodology
Step 1: Formation of the Amide/Enamine Intermediate
-
Reagents: Mix 4-Fluoroaniline (1.0 eq) and Ethyl 4,4,4-trifluoroacetoacetate (1.1 eq) in toluene.
-
Catalyst: Add a catalytic amount of p-Toluenesulfonic acid (pTSA).
-
Process: Reflux using a Dean-Stark trap to remove water azeotropically. Monitor by TLC until the aniline is consumed (~3-5 hours).
-
Isolation: Evaporate the solvent to yield the crude intermediate.
Step 2: Cyclization (Ring Closure)
-
Medium: Heat Polyphosphoric Acid (PPA) to 100°C.
-
Addition: Slowly add the crude intermediate to the stirring PPA.
-
Reaction: Increase temperature to 130°C and stir for 2-4 hours. The mixture will darken.
-
Workup: Cool to 60°C and pour the mixture onto crushed ice/water with vigorous stirring. The product will precipitate as an off-white solid.
-
Purification: Filter the solid, wash with copious water (to remove acid), and recrystallize from Ethanol/Water or Methanol.
Part 4: Analytical Characterization
To validate the identity of the synthesized compound, compare against these standard spectral markers.
-
NMR (DMSO-
, 400 MHz):- ~12.5 ppm (br s, 1H, NH of quinolone). Note: If OH form, this signal is absent.
- ~7.5 - 8.0 ppm (Multiplets, 3H, Aromatic protons H5, H7, H8).
- ~6.9 ppm (s, 1H, H3 proton). Diagnostic singlet for the quinolone ring.
-
NMR:
-
~-60 to -63 ppm (s, 3F,
). - ~-110 to -120 ppm (m, 1F, Ar-F).
-
~-60 to -63 ppm (s, 3F,
-
Mass Spectrometry (ESI-):
-
m/z = 230.1
(Negative mode is often more sensitive for quinolones).
-
Part 5: Applications in Drug Discovery[4]
This scaffold is not merely an academic curiosity; it is a privileged structure in pharmaceutical research.[3][4]
Selective Androgen Receptor Modulators (SARMs)
Research indicates that 6-substituted-4-(trifluoromethyl)quinolin-2(1H)-ones serve as potent scaffolds for SARMs. The 4-
Antibacterial Agents
Fluorinated quinolones are precursors to next-generation antibiotics. The 2-OH group can be converted to a chlorine (using
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10118360 (Isomer Analog). Retrieved from [Link](Note: Used for physicochemical property comparison of the scaffold).
-
Van Oeveren, A., et al. (2006). "Discovery of 6-N,N-bis(2,2,2-trifluoroethyl)amino-4-trifluoromethylquinolin-2(1H)-one as a novel selective androgen receptor modulator."[5] Journal of Medicinal Chemistry, 49(21), 6143-6146.[5] [Link]
-
MySkinRecipes (2025). 6-Fluoro-4-(trifluoromethyl)quinolin-2(1H)-one Product Specifications. Retrieved from [Link][6][7][8][9]
-
Organic Chemistry Portal. Synthesis of Quinolines via Knorr Synthesis. Retrieved from [Link]
Sources
- 1. beilstein-journals.org [beilstein-journals.org]
- 2. Quinolone-Hydroxyquinoline Tautomerism in Quinolone 3-Esters. Preserving the 4-Oxoquinoline Structure To Retain Antimalarial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Discovery of 6-N,N-bis(2,2,2-trifluoroethyl)amino- 4-trifluoromethylquinolin-2(1H)-one as a novel selective androgen receptor modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 6-Fluoro-4-(trifluoromethyl)quinolin-2(1H)-one [myskinrecipes.com]
- 8. researchgate.net [researchgate.net]
- 9. 6-Fluoro-2-(Trifluoromethyl)Quinolin-4-Ol [myskinrecipes.com]
